1-(Nitromethyl)cyclohex-1-ene

Vue d'ensemble

Description

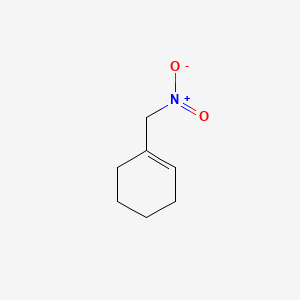

1-(Nitromethyl)cyclohex-1-ene is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(Nitromethyl)cyclohexene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(Nitromethyl)cyclohex-1-ene is a nitro compound with significant biological activity, particularly in antimicrobial and anticancer research. Its structure features a nitromethyl group attached to a cyclohexene ring, which influences its chemical reactivity and biological interactions.

Chemical Structure and Properties

- Molecular Formula : CHNO

- CAS Number : 5330-61-0

- SMILES Notation : C=C(CN+[O-])C1CCCCC1

This compound is characterized by its unique functional groups that contribute to its biological properties.

Antimicrobial Properties

Research indicates that nitro compounds, including this compound, exhibit antimicrobial activity . The nitro group is known to trigger redox reactions within microbial cells, leading to toxicity and cell death. This mechanism has been effective against various pathogens, including bacteria and protozoa .

Anticancer Activity

The compound has shown potential in anticancer applications . Studies suggest that nitro compounds can induce apoptosis in cancer cells through oxidative stress mechanisms. The ability of this compound to interact with cellular pathways makes it a candidate for further investigation in cancer therapeutics .

Summary of Biological Activities

| Activity Type | Mechanism | Target Organisms |

|---|---|---|

| Antimicrobial | Redox reactions causing cell death | Bacteria (e.g., H. pylori, P. aeruginosa) |

| Anticancer | Induction of apoptosis via oxidative stress | Cancer cells |

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitro compounds, including this compound. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Investigation into Anticancer Properties

In another study, researchers explored the cytotoxic effects of this compound on human cancer cell lines. The findings demonstrated that the compound induced significant cell death in breast cancer cells (MCF-7), with an IC50 value indicating potent activity. Further mechanistic studies suggested that this effect was mediated through the generation of reactive oxygen species (ROS) .

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a lead compound for the development of new antimicrobial and anticancer agents. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties.

Future studies should focus on:

- In vivo studies to assess efficacy and safety profiles.

- Structural modifications to enhance activity and reduce toxicity.

- Combination therapies with existing antibiotics or chemotherapeutics to improve treatment outcomes.

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of compounds related to "1-(Nitromethyl)cyclohex-1-ene":

Scientific Research Applications

- (Nitromethyl)cyclohexane: This compound is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its derivatives are also studied for their potential biological activities, such as antimicrobial and anticancer properties. It also sees use in the production of polymers, resins, and other industrial chemicals.

- Synthesis of β,β-Disubstituted-1,3-dinitroalkanes: These compounds can be created through reactions involving nitroalcohols .

- Cyclic allylic nitro compounds: A method exists for preparing these compounds from corresponding cyclic ketones and nitroalkanes .

Biochemical Properties of (Nitromethyl)cyclohexane

- Enzyme Interactions: (Nitromethyl)cyclohexane interacts with enzymes involved in oxidation-reduction reactions, like monooxygenases and dehydrogenases, facilitating its conversion into other metabolites.

- Cellular Effects: It influences cell signaling pathways, especially those involving oxidative stress responses, and can induce changes in gene expression related to detoxification and stress response pathways.

- Molecular Mechanisms: This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit certain dehydrogenases, leading to an accumulation of specific metabolites.

- Subcellular Localization: It has been observed to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum.

Preparation Methods for (Nitromethyl)cyclohexane

- Synthetic Routes: Synthesis typically involves the nitration of cyclohexane, often through reaction with nitrogen dioxide or nitric acid at high temperatures (250–400°C). This process proceeds via a free radical chain reaction.

- Industrial Production: In an industrial setting, continuous flow reactors can optimize production, allowing for better control over reaction conditions, leading to higher yields and purity. Catalysts like platinum or palladium can further enhance the efficiency of the nitration process.

Major Products Formed from (Nitromethyl)cyclohexane

- Oxidation: Nitrocyclohexanone, nitrocyclohexanol.

- Reduction: Cyclohexylamine, dicyclohexylamine.

- Substitution: Products can include halogenated or aminated cyclohexane derivatives, depending on the nucleophile.

Analyse Des Réactions Chimiques

Reactivity with Nucleophiles

Allylic nitro compounds, such as 2-(nitromethyl)-cyclohex-1-ene-3-one, exhibit nucleophile-promoted nitrite release:

-

Mechanism : The nitromethyl group undergoes substitution or elimination under nucleophilic attack (e.g., with L-cysteine or sodium phenyl thiolate).

-

Rate of nitrite release : Spontaneous dissociation in buffer (pH 7.4) with kobs = 1.6 × 10⁻⁵ s⁻¹ .

-

Key reagents :

| Nucleophile | Reaction Outcome | Yield |

|---|---|---|

| L-cysteine | Nitrite + hemoglobin reaction | — |

| Sodium phenyl thiolate | Substituted product (70%) | 70% |

Oxidation and Reduction

While direct data for 1-(Nitromethyl)cyclohex-1-ene is limited, related nitroalkanes undergo:

-

Oxidation : Conversion to nitroketones (e.g., nitrocyclohexanone) using KMnO₄ or CrO₃.

-

Reduction : Catalytic hydrogenation (H₂/Pt or Pd) to yield amines (e.g., cyclohexylamine).

Spectroscopic Data

For analogous β-nitroalcohols (e.g., 1-(Nitromethyl)cyclohexan-1-ol):

-

¹H NMR (CDCl₃) :

-

¹³C NMR (CDCl₃) :

Research Findings

Propriétés

IUPAC Name |

1-(nitromethyl)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-8(10)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEELANLBFIOZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201451 | |

| Record name | 1-(Nitromethyl)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5330-61-0 | |

| Record name | 1-(Nitromethyl)cyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005330610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Nitromethyl)cyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Nitromethyl)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.